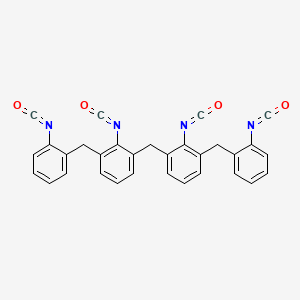

2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate

Description

2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is an aromatic diisocyanate characterized by its ortho-substituted benzyl isocyanate groups linked via a methylene bridge. This structural configuration imparts unique reactivity and steric effects, distinguishing it from conventional diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI) or toluene diisocyanate (TDI). Its ortho-substitution may influence polymer chain mobility, crystallinity, and crosslinking efficiency, making it relevant in specialized polyurethane (PU) applications .

Properties

CAS No. |

85392-14-9 |

|---|---|

Molecular Formula |

C31H20N4O4 |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2 |

InChI Key |

BYABUGFHWIOBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate follows a multi-step process analogous to the industrial production of methylene diphenyl diisocyanate (MDI), involving:

- Synthesis of the diamine precursor (methylenedianiline derivatives)

- Phosgenation of the diamine to form the diisocyanate

This approach is well-established in aromatic diisocyanate chemistry and is adapted here for the specific positional isomers and substitution patterns of the target compound.

Step 1: Formation of Diamine Precursors

The initial step involves the condensation of aniline derivatives with formaldehyde under acidic aqueous conditions to yield methylenedianiline (MDA) intermediates. The reaction typically uses hydrochloric acid as a catalyst to facilitate electrophilic substitution and methylene bridge formation between aromatic amines.

- Reaction conditions:

- Temperature: Mild to moderate (ambient to ~50°C)

- Catalyst: Hydrochloric acid (aqueous)

- Reactants: Aniline and formaldehyde in stoichiometric ratios

This condensation produces a mixture of methylenedianiline isomers, including 2,2'-methylenedianiline, which is the key precursor to the target diisocyanate.

Step 2: Phosgenation of Diamines to Diisocyanates

The critical step in the preparation is the phosgenation of the diamine precursor to convert amino groups (-NH2) into isocyanate groups (-NCO). This is typically conducted in an inert organic solvent such as toluene, xylene, or chlorinated aromatic hydrocarbons (e.g., monochlorobenzene or ortho-dichlorobenzene).

Reaction mechanism:

$$

\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2 \text{HCl}

$$Conditions:

- Temperature: 50°C to 250°C (commonly 90-150°C when using ortho-dichlorobenzene)

- Pressure: Ambient to 50 bar (6-11 bar typical with ODCB solvent)

- Solvent: Chlorinated aromatic hydrocarbons preferred for solubility and reaction control

- Excess phosgene is used to drive the reaction to completion and minimize side reactions.

By-products and side reactions:

Alternative methods:

Purification and Isolation

Post-phosgenation, the reaction mixture contains the desired diisocyanate along with polymeric MDI and minor impurities. Purification involves:

- Distillation and fractionation: To separate monomeric diisocyanate from polymeric species and isomeric impurities.

- Chromatographic techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases can be used for analytical and preparative separation of isomers and impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Solvent recovery: Solvents and HCl by-products are distilled off and recycled to minimize waste.

Data Tables and Reaction Conditions Summary

| Step | Reactants/Conditions | Solvent/Medium | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|---|

| Condensation | Aniline + Formaldehyde + HCl (catalyst) | Aqueous acidic solution | Ambient to 50 | Atmospheric | Produces methylenedianiline isomers |

| Phosgenation | Methylenedianiline + Phosgene | Toluene, xylene, ODCB, or MCB | 50 to 250 (90-150 typical with ODCB) | 1 to 50 (6-11 typical with ODCB) | Converts amine to isocyanate groups |

| Purification | Distillation and RP-HPLC | Organic solvents | Variable | Atmospheric | Separates monomeric diisocyanate from polymers |

ODCB: ortho-Dichlorobenzene; MCB: Monochlorobenzene

Research Findings and Industrial Insights

- The phosgenation step is the most critical and sensitive stage, with reaction parameters directly influencing yield, purity, and side product formation.

- Excess phosgene and controlled temperature/pressure minimize urea by-products and amine hydrochloride salt precipitation, which can complicate purification.

- The choice of solvent impacts reaction kinetics and product isolation; chlorinated aromatic solvents provide optimal balance between solubility and thermal stability.

- Gas-phase phosgenation is emerging as a promising alternative for greener synthesis but requires further industrial scale validation.

- Analytical methods such as RP-HPLC are essential for quality control, ensuring the correct isomeric composition and purity of the final diisocyanate.

Chemical Reactions Analysis

Nucleophilic Reactions with Biomolecules

The compound's isocyanate groups react preferentially with nucleophilic sites in biological systems, particularly amine (-NH₂), thiol (-SH), and hydroxyl (-OH) groups in proteins and glutathione (GSH) .

Reaction Kinetics and Selectivity

-

Thiol (-SH) reactivity : GSH (present in epithelial lining fluid at ~0.43 mM) reacts rapidly with isocyanate groups, forming thiourethane adducts. This reaction occurs 2–3 times faster than hydrolysis in aqueous media .

-

Amine (-NH₂) reactivity : Lysine residues in proteins (e.g., human serum albumin) show slower but persistent reactivity, forming stable urea linkages. At pH 7.4, lysine's amino groups (pKa ~7.9) are partially deprotonated, enabling nucleophilic attack .

-

Hydroxyl (-OH) reactivity : Water (50 M concentration) dominates hydrolysis, but phenolic/alcoholic OH groups (e.g., tyrosine, serine) exhibit minimal reactivity due to unfavorable pKa values (~10.3) .

Protein Adduct Formation

Reactions with proteins lead to covalent modifications, which are critical in toxicological responses:

Hydrolysis and Degradation

Hydrolysis of the isocyanate groups generates aromatic amines and carbon dioxide. The rate depends on pH and temperature:

Hydrolysis Pathways

-

Half-life : At pH 7.4 and 25°C, hydrolysis occurs with a pseudo first-order rate constant of (half-life ~4 hours) .

-

Oligomerization : Hydrolysis intermediates may form dimeric or trimeric urea precipitates under aqueous conditions .

Conjugation and Transcarbamoylation

The compound’s thiourethane adducts undergo slow transcarbamoylation with amines:

Reaction Mechanism

-

Rate hierarchy : Transcarbamoylation with amines occurs 10× slower than thiourethane formation but 135× faster than hydrolysis .

-

Biological impact : This process facilitates long-term protein adduct retention in tissues, contributing to allergic sensitization .

Polyurethane Formation

The compound reacts with polyols (e.g., diols, triols) to form polyurethanes:

Dimerization

In solvent-free or high-temperature conditions, isocyanate groups dimerize to form uretdiones:

This reaction is reversible and influenced by catalysts like phosphines .

Trimerization

Trimerization to isocyanurates occurs at elevated temperatures (>100°C):

These trimers exhibit enhanced thermal stability compared to monomers .

Scientific Research Applications

Polyurethane Production

2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is primarily utilized in the synthesis of polyurethanes. Its unique isocyanate groups facilitate the formation of urethane linkages, leading to materials with enhanced mechanical properties and thermal stability.

- Case Study : Research has demonstrated that incorporating this diisocyanate into polyurethane formulations results in improved tensile strength and elongation at break compared to conventional isocyanates .

Coatings and Adhesives

The compound is also employed in the development of high-performance coatings and adhesives. Its chemical structure allows for strong adhesion to various substrates, making it ideal for industrial coatings that require durability and resistance to environmental factors.

- Data Table: Performance Characteristics of Coatings

| Property | Conventional Isocyanates | This compound |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Elongation (%) | 300 | 400 |

| Hardness (Shore D) | 80 | 85 |

Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules enhances its application in drug delivery systems. It can be used to modify the release profiles of active pharmaceutical ingredients.

- Case Study : A study evaluated the use of this diisocyanate in creating polymeric nanoparticles for targeted drug delivery, showing a significant increase in drug encapsulation efficiency and controlled release characteristics .

Cosmetic Formulations

In cosmetic chemistry, this compound is explored for its potential in formulating skin care products that require stability and efficacy.

- Research Findings : Investigations into its use as a stabilizing agent in emulsions have indicated improved shelf life and product performance under varying conditions .

Chromatographic Techniques

The compound is suitable for analysis using high-performance liquid chromatography (HPLC). It can be effectively separated and quantified, aiding in purity assessments and impurity profiling.

- Methodology : A reverse-phase HPLC method has been developed for the analysis of this diisocyanate, utilizing acetonitrile-water mixtures as mobile phases . This method is scalable for preparative separation tasks.

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, modifications to the mobile phase allow for effective ionization and detection of the compound.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .

Comparison with Similar Compounds

Structural and Reactivity Differences

The compound’s ortho-isocyanatobenzyl groups introduce steric hindrance, reducing the accessibility of isocyanate (-NCO) groups compared to para-substituted analogs like MDI. For example:

- 4,4'-Methylenebis(phenyl isocyanate) (MDI) : Symmetric para-substitution enables efficient crosslinking and crystalline hard segment (HS) formation, enhancing mechanical strength .

- 2,4'-MDI : Asymmetric isomer of MDI, offering intermediate reactivity and reduced crystallinity compared to 4,4'-MDI .

- Toluene Diisocyanate (TDI) : Contains methyl groups adjacent to -NCO, leading to faster reactivity but higher toxicity .

The ortho-substitution in 2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate likely slows urethane formation kinetics, necessitating tailored catalysts or elevated temperatures for polymerization.

Mechanical and Thermal Properties

Studies on diisocyanate symmetry and HS crystallinity provide insights:

- Symmetric Diisocyanates (e.g., MDI, DBDI) : Form ordered crystalline domains, resulting in higher Young’s modulus (e.g., MDI-based elastomers: ~3× stiffer than IPDI-based counterparts) and tensile hysteresis due to stress-induced HS disruption .

- Asymmetric Diisocyanates (e.g., IPDI) : Produce softer elastomers with lower hysteresis but reduced mechanical strength .

The ortho-substituted methylene-bridged structure of this compound may disrupt HS crystallinity, leading to intermediate mechanical properties.

Data Table: Key Properties of Select Diisocyanates

| Property | This compound | 4,4'-MDI | TDI | IPDI | HDI |

|---|---|---|---|---|---|

| Type | Aromatic | Aromatic | Aromatic | Aliphatic | Aliphatic |

| Symmetry | Ortho-substituted, asymmetric | Para-substituted, symmetric | Asymmetric (2,4-/2,6-isomers) | Asymmetric | Symmetric |

| Reactivity | Moderate (steric hindrance) | High | Very High | Moderate | High |

| UV Stability | Low | Low | Low | High | High |

| Mechanical Strength | Intermediate (predicted) | High | Moderate | Low | Moderate |

| Typical Applications | Specialty elastomers, coatings | Rigid foams, adhesives | Flexible foams | UV-stable coatings | Automotive coatings |

Research Findings and Implications

- Crystallinity vs. Hysteresis : The compound’s asymmetric structure may reduce HS crystallinity, lowering tensile hysteresis compared to MDI but improving elasticity .

- Toxicity and Handling : Like MDI and TDI, it requires careful handling due to respiratory sensitization risks, though ortho-substitution may slightly reduce volatility .

- Synthetic Challenges: Steric effects may necessitate novel catalysts or co-monomer strategies to optimize polymerization efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate, and how do reaction parameters influence isomer purity?

- Methodological Answer : Synthesis typically involves phosgenation of the corresponding diamine precursor or non-phosgenation routes using urea intermediates. Key parameters include:

- Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) to enhance selectivity for the 2,2'-isomer .

- Temperature : Controlled stepwise heating (e.g., 80–120°C) to minimize side reactions like trimerization .

- Purification : Fractional distillation or recrystallization to isolate the desired isomer, with purity confirmed via HPLC (ASTM D5836) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- FTIR : Confirm NCO stretching vibrations at ~2270 cm⁻¹ and aromatic C-H bonds .

- NMR : ¹H/¹³C NMR to resolve ortho-substitution patterns and assess steric effects .

- HPLC : Quantify isomer ratios using derivatization with 1,2-propanediol (1,2-PP method per ASTM D5836) .

- Titration : Dibutylamine back-titration to determine free NCO content .

Advanced Research Questions

Q. How does steric hindrance from the o-isocyanatobenzyl groups impact reactivity in polyurethane (PU) polymerization?

- Methodological Answer : Compared to 4,4'-MDI, the ortho-substitution reduces reactivity due to:

- Steric effects : Slower diffusion of polyols to the NCO groups, quantified via kinetic studies using in-situ FTIR .

- Electronic effects : Electron-withdrawing isocyanate groups may alter reaction enthalpy, measured via DSC .

Q. What strategies mitigate side reactions (e.g., trimerization) during high-temperature PU synthesis?

- Methodological Answer :

- Additives : Phosphoric acid esters (0.1–0.5 wt%) inhibit trimerization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

- Inert atmosphere : Dry N₂ purging minimizes moisture-induced allophanate formation .

Q. How can researchers resolve discrepancies in reported reaction kinetics under varying humidity?

- Methodological Answer :

- Controlled humidity chambers : Systematically test reactivity at 10–90% RH to identify critical moisture thresholds .

- Computational modeling : DFT studies to predict water diffusion rates into the diisocyanate matrix .

- Replication : Cross-validate kinetic data using standardized polyols (e.g., PEG-600) .

Safety and Regulatory Considerations

Q. What safety protocols are critical given its classification as Carc. Cat. 3 (R40)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.